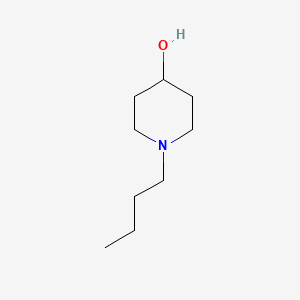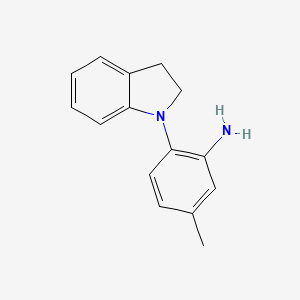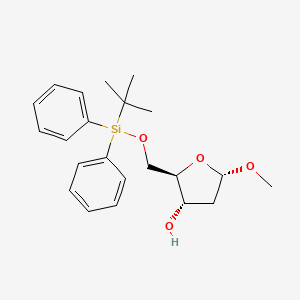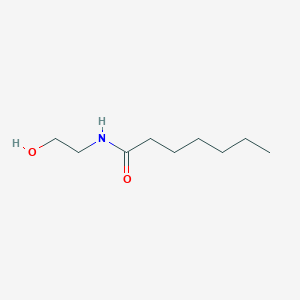
1,2-Diméthyl-3-(trifluorométhyl)benzène
Vue d'ensemble
Description
“1,2-Dimethyl-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H9F3 . It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. It has unique physical and chemical properties, which make it a valuable synthetic intermediate in the production of various compounds.
Synthesis Analysis
The synthesis of “1,2-Dimethyl-3-(trifluoromethyl)benzene” involves several steps. One method involves the trifluoromethoxylation of arenes and heteroarenes as a limiting reagent with trifluoromethoxide anion . This reaction is mediated by silver salts under mild reaction conditions, exhibiting a broad substrate scope and wide functional-group compatibility .
Molecular Structure Analysis
The molecular structure of “1,2-Dimethyl-3-(trifluoromethyl)benzene” consists of a benzene ring with two methyl groups and one trifluoromethyl group attached to it . The molecular weight of this compound is 174.163 Da .
Chemical Reactions Analysis
The chemical reactions involving “1,2-Dimethyl-3-(trifluoromethyl)benzene” are complex and varied. For instance, it can undergo nucleophilic reactions with benzene derivatives . Additionally, it can participate in addition-elimination processes generally occurring at sp2 or sp hybridized carbon atoms .
Physical And Chemical Properties Analysis
“1,2-Dimethyl-3-(trifluoromethyl)benzene” has unique physical and chemical properties. It has a molecular weight of 174.163 Da . Its IR, 1H NMR, 13C NMR, and 19F NMR spectra provide valuable information about its structure .
Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
1,2-Diméthyl-3-(trifluorométhyl)benzène: est utilisé dans la synthèse de divers composés pharmaceutiques. Le groupe trifluorométhyle est une caractéristique courante de nombreux médicaments approuvés par la FDA en raison de sa capacité à améliorer la biodisponibilité et la stabilité métabolique des molécules . Ce composé peut servir de précurseur pour la synthèse de molécules médicamenteuses plus complexes.
Réactif de synthèse organique
Ce composé peut agir comme un réactif en synthèse organique, en particulier dans les réactions où un groupe trifluorométhyle est introduit dans d'autres molécules. Il peut être utilisé pour la métallation régiosélective et la carboxylation ultérieure pour produire divers composés organiques .
Trifluorométhylation électrophile
Il sert de réactif de transfert électrophile de CF3 pour une trifluorométhylation directe, douce et efficace. Ceci est crucial pour introduire le groupe trifluorométhyle dans les molécules cibles, ce qui peut modifier considérablement leurs propriétés chimiques et physiques .
Recherche sur les propriétés thermophysiques
This compound: est étudié pour ses propriétés thermophysiques. Les chercheurs l'utilisent pour comprendre le comportement des composés fluorés à différentes températures et pressions, ce qui est important pour divers procédés industriels .
Mécanisme D'action
Target of Action
It’s known that trifluoromethyl-substituted compounds like 3-trifluoromethyl-1,2,4-triazoles have found extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
Mode of Action
Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups . This process could potentially be involved in the interaction of 1,2-Dimethyl-3-(trifluoromethyl)benzene with its targets.
Biochemical Pathways
Trifluoromethyl groups are known to significantly improve the physicochemical and pharmacological properties of parent molecules , which could imply a broad impact on various biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as it is known to improve the physicochemical characteristics of pharmaceutical compounds .
Result of Action
Compounds with trifluoromethyl groups have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the physicochemical properties of trifluoromethyl-containing compounds can be significantly influenced by environmental conditions .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1,2-Dimethyl-3-(trifluoromethyl)benzene plays a role in biochemical reactions primarily due to its aromatic structure and the presence of the trifluoromethyl group. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more likely to interact with lipid membranes and hydrophobic pockets of proteins . This compound can interact with enzymes and proteins through hydrophobic interactions and van der Waals forces. For example, it may bind to cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics .
Cellular Effects
1,2-Dimethyl-3-(trifluoromethyl)benzene can influence cell function by interacting with cell membranes and intracellular proteins. Its lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability . This compound may also impact cell signaling pathways by modulating the activity of membrane-bound receptors and ion channels. Additionally, it could influence gene expression by interacting with nuclear receptors and transcription factors .
Molecular Mechanism
At the molecular level, 1,2-Dimethyl-3-(trifluoromethyl)benzene exerts its effects through several mechanisms. It can bind to hydrophobic pockets of enzymes and proteins, altering their conformation and activity . This compound may act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. For instance, it could inhibit cytochrome P450 enzymes by occupying their active sites, preventing the metabolism of other substrates . Additionally, it may influence gene expression by binding to nuclear receptors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethyl-3-(trifluoromethyl)benzene can change over time due to its stability and potential degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,2-Dimethyl-3-(trifluoromethyl)benzene in animal models can vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses could result in significant biochemical and physiological changes . Threshold effects may be observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, such as oxidative stress, inflammation, and cellular damage .
Metabolic Pathways
1,2-Dimethyl-3-(trifluoromethyl)benzene is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases . The presence of the trifluoromethyl group may influence the metabolic flux and levels of metabolites, potentially affecting overall metabolic activity .
Transport and Distribution
Within cells and tissues, 1,2-Dimethyl-3-(trifluoromethyl)benzene is transported and distributed based on its lipophilicity and interactions with transporters and binding proteins . This compound can diffuse across lipid membranes and accumulate in hydrophobic regions, such as lipid droplets and membrane-bound organelles . Transporters, such as ATP-binding cassette (ABC) transporters, may facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of 1,2-Dimethyl-3-(trifluoromethyl)benzene is influenced by its chemical properties and interactions with cellular components . This compound may localize to specific compartments, such as the endoplasmic reticulum, mitochondria, and lipid droplets . Targeting signals and post-translational modifications may direct its distribution within cells, affecting its activity and function .
Propriétés
IUPAC Name |
1,2-dimethyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-4-3-5-8(7(6)2)9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERXMJNGDGKQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507699 | |
| Record name | 1,2-Dimethyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80245-28-9 | |
| Record name | 1,2-Dimethyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



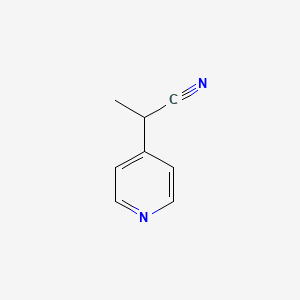
![4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B1317667.png)

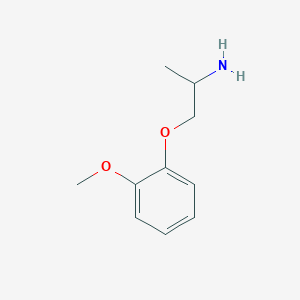
![2-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1317676.png)
